![molecular formula C23H22ClNO B12637726 2-[(4-Chloroanilino)(naphthalen-1-yl)methyl]cyclohexan-1-one CAS No. 920276-39-7](/img/structure/B12637726.png)
2-[(4-Chloroanilino)(naphthalen-1-yl)methyl]cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Chloroanilino)(naphthalen-1-yl)methyl]cyclohexan-1-one is a complex organic compound that features a cyclohexanone core substituted with a naphthyl group and a 4-chloroanilino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloroanilino)(naphthalen-1-yl)methyl]cyclohexan-1-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Naphthyl Intermediate: The naphthyl group is introduced through a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amination: The 4-chloroanilino group is introduced via a nucleophilic substitution reaction. This involves the reaction of 4-chloroaniline with an appropriate electrophile, often under basic conditions.
Cyclohexanone Derivative Formation: The final step involves the condensation of the naphthyl intermediate with the 4-chloroanilino intermediate in the presence of a base to form the desired cyclohexanone derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Chloroanilino)(naphthalen-1-yl)methyl]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Products include naphthyl ketones or carboxylic acids.
Reduction: Products include naphthyl alcohols.
Substitution: Products vary depending on the nucleophile used, such as naphthyl amines or thiols.
Aplicaciones Científicas De Investigación
2-[(4-Chloroanilino)(naphthalen-1-yl)methyl]cyclohexan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-[(4-Chloroanilino)(naphthalen-1-yl)methyl]cyclohexan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chloroanilino)-1-(2-naphthyl)-1-propanone: Similar structure but with a propanone core instead of a cyclohexanone core.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Contains a naphthyl group and exhibits similar chemical properties.
Uniqueness
2-[(4-Chloroanilino)(naphthalen-1-yl)methyl]cyclohexan-1-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
920276-39-7 |
|---|---|
Fórmula molecular |
C23H22ClNO |
Peso molecular |
363.9 g/mol |
Nombre IUPAC |
2-[(4-chloroanilino)-naphthalen-1-ylmethyl]cyclohexan-1-one |
InChI |
InChI=1S/C23H22ClNO/c24-17-12-14-18(15-13-17)25-23(21-9-3-4-11-22(21)26)20-10-5-7-16-6-1-2-8-19(16)20/h1-2,5-8,10,12-15,21,23,25H,3-4,9,11H2 |
Clave InChI |
WKSDGXWJJDQZID-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C(C1)C(C2=CC=CC3=CC=CC=C32)NC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo-1-methyl-, methyl ester](/img/structure/B12637649.png)
![(6R)-6-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one](/img/structure/B12637652.png)
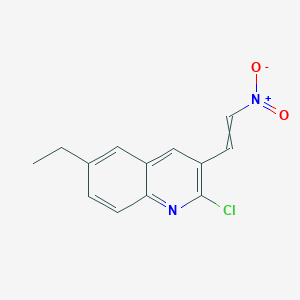
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo-](/img/structure/B12637658.png)

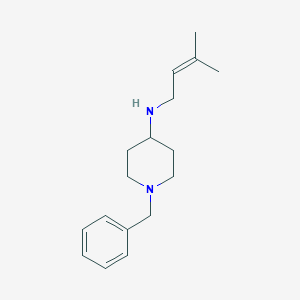
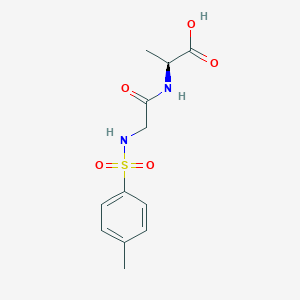

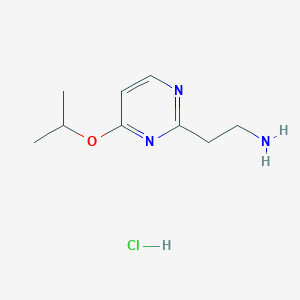
![Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-](/img/structure/B12637703.png)
![1-Propanol, 2-[[4-[(5-cyclopropyl-1H-pyrazol-3-yl)aMino]-2-pyriMidinyl][(6-fluoro-1H-indazol-4-yl)Methyl]aMino]-](/img/structure/B12637704.png)
![1-[5-(2,5-diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]-N-pyrazin-2-ylindazol-3-amine](/img/structure/B12637708.png)
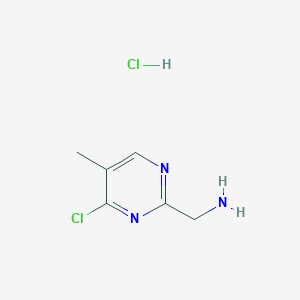
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-(thiophen-3-ylmethylamino)butanoate](/img/structure/B12637716.png)
